

# Application Note: HPLC Analysis of Decarboxy moxifloxacin

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Compound of Interest		
Compound Name:	Decarboxy moxifloxacin	
Cat. No.:	B1147198	Get Quote

#### Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. **Decarboxy moxifloxacin** is a known impurity and degradation product of moxifloxacin.[1] Monitoring and controlling impurities like **Decarboxy moxifloxacin** in pharmaceutical formulations is critical for ensuring the safety and efficacy of the drug product. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Decarboxy moxifloxacin** in the presence of moxifloxacin. The method is validated according to the International Conference on Harmonization (ICH) guidelines and is suitable for routine quality control and stability studies.[2][3]

# Experimental Protocols Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been found to provide optimal separation of moxifloxacin and its related substances, including **Decarboxy moxifloxacin**.



Parameter	Recommended Condition
HPLC System	Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase	Methanol and 0.01 M Potassium Dihydrogen Orthophosphate buffer (30:70 v/v)[2]
Flow Rate	1.0 mL/min[2]
Injection Volume	10 μL[2]
Column Temperature	30°C[2]
Detection	UV at 293 nm[5]
un Time Approximately 15-20 minutes	

## **Preparation of Solutions**

- a. Mobile Phase Preparation:
- Prepare a 0.01 M Potassium Dihydrogen Orthophosphate buffer.
- Mix the buffer with HPLC-grade methanol in a 70:30 ratio.
- Filter the mobile phase through a 0.45 μm membrane filter and degas prior to use.[3]
- b. Standard Solution Preparation:
- Accurately weigh about 10 mg of **Decarboxy moxifloxacin** reference standard into a 100 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase to obtain a stock solution.
- Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.2 to 2.0 μg/mL).[6]
- c. Sample Preparation (from Moxifloxacin Drug Product):



- Weigh and transfer a quantity of the drug product (e.g., powdered tablets) equivalent to 100 mg of moxifloxacin into a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter before injection.

## **Method Validation Summary**

The described HPLC method has been validated for specificity, linearity, accuracy, precision, and sensitivity.

#### **Data Presentation**

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	> 5000
% RSD of Peak Areas	≤ 2.0% (for n=5)	< 1.0%

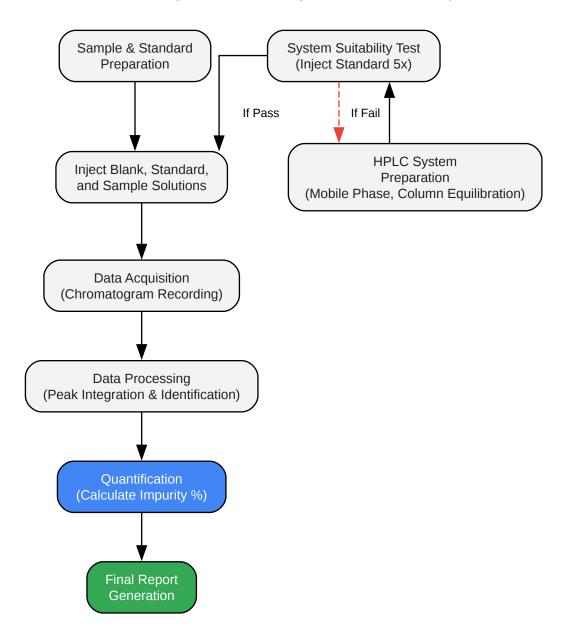
Table 2: Method Validation Data for **Decarboxy moxifloxacin** 

Validation Parameter	Result
Linearity Range	0.25 - 1.5 μg/mL[2]
Correlation Coefficient (r²)	≥ 0.999[4]
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%[7]
Limit of Detection (LOD)	~0.05 μg/mL[6]
Limit of Quantitation (LOQ)	~0.20 μg/mL[6]



## **Workflow and Diagrams**

The overall workflow for the analysis of **Decarboxy moxifloxacin** is depicted below.



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Figure 1: HPLC analysis workflow for **Decarboxy moxifloxacin**.

### Conclusion

The detailed RP-HPLC method provides a reliable and accurate means for the determination of **Decarboxy moxifloxacin** in pharmaceutical samples. The method is specific, linear, precise, and accurate, making it well-suited for quality control laboratories and drug development



professionals involved in the analysis of moxifloxacin and its related substances. The short run time and simple mobile phase composition also make it an efficient choice for routine analysis.

[7]

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